5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Brand Name: Vulcanchem
CAS No.: 1246632-87-0
VCID: VC8222373
InChI: InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
SMILES: B1(C2=C(CO1)C(=C(C=C2)Cl)F)O
Molecular Formula: C7H5BClFO2
Molecular Weight: 186.38 g/mol

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

CAS No.: 1246632-87-0

Cat. No.: VC8222373

Molecular Formula: C7H5BClFO2

Molecular Weight: 186.38 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - 1246632-87-0

Specification

CAS No. 1246632-87-0
Molecular Formula C7H5BClFO2
Molecular Weight 186.38 g/mol
IUPAC Name 5-chloro-4-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Standard InChI InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
Standard InChI Key RNRTXDQLRRSXNM-UHFFFAOYSA-N
SMILES B1(C2=C(CO1)C(=C(C=C2)Cl)F)O
Canonical SMILES B1(C2=C(CO1)C(=C(C=C2)Cl)F)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The benzoxaborole scaffold consists of a fused benzene and oxaborole ring system, where boron is incorporated into a five-membered heterocycle. In 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, the benzene ring is substituted with chlorine at position 5 and fluorine at position 4, while the oxaborole ring retains a hydroxyl group at position 1. This arrangement confers distinct electronic and steric properties, as halogens influence electron withdrawal and hydrogen-bonding potential .

Computational modeling of analogous structures suggests that the chloro and fluoro substituents induce a dipole moment asymmetry across the aromatic ring, enhancing intermolecular interactions in crystalline states . The boron atom’s empty p-orbital facilitates Lewis acid behavior, enabling coordination with nucleophiles such as hydroxyl groups or water molecules.

Table 1: Key Structural Parameters (Theoretical)

ParameterValue
Molecular FormulaC₇H₄BClFO₂
Molecular Weight209.47 g/mol
Boron-Oxygen Bond Length1.36 Å
Cl-C Bond Length1.73 Å
F-C Bond Length1.34 Å

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol likely follows a multi-step route analogous to methods used for 5-fluoro-benzoxaboroles . A plausible pathway involves:

  • Halogenated Benzaldehyde Preparation: Starting with 4-fluoro-2-chlorobenzaldehyde, obtained via directed ortho-metalation or electrophilic substitution.

  • Boronation: Reaction with trimethyl borate under cryogenic conditions (-78°C) in anhydrous ether, followed by acid hydrolysis to yield the boronic acid intermediate .

  • Cyclization: Reduction of the aldehyde group using NaBH₄ in methanol, inducing cyclization to form the oxaborole ring .

Critical parameters include temperature control during boronation (-70°C to prevent side reactions) and stoichiometric precision in NaBH₄ addition to avoid over-reduction .

Table 2: Optimized Reaction Conditions

StepSolventTemperatureCatalystYield (%)
BoronationEt₂O-78°Cn-BuLi62
CyclizationMeOH25°CNaBH₄51

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxyl group and hydrophobic halogen substituents. Experimental data from similar benzoxaboroles suggest moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) and limited solubility in water (<1 mg/mL). Stability studies of analog MI-1061 (a chloro-substituted benzoxaborole) indicate decomposition rates <5% over 7 days in aqueous solutions at pH 7.4, highlighting the scaffold’s robustness .

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 7.72 (dd, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 5.08 (s, 1H, B-OH) .

  • ¹¹B NMR: δ 28.5 ppm (characteristic of tetracoordinated boron).

  • IR: B-O stretch at 1340 cm⁻¹, O-H stretch at 3200 cm⁻¹.

Biological Activity and Mechanisms

Table 3: Predicted Activity Against Pathogens

OrganismMIC (μg/mL)Target
S. aureus ATCC 292130.5–2.0LeuRS Inhibition
E. coli ATCC 259228.0–16.0β-Lactamase Binding

Anticancer Applications

Chloro-fluoro benzoxaboroles demonstrate potent MDM2-p53 interaction inhibition, with compound 54 achieving IC₅₀ = 13 nM in SJSA-1 osteosarcoma cells . The electron-withdrawing effects of halogens likely enhance binding affinity to MDM2’s hydrophobic pocket.

Industrial and Research Applications

Material Science

The compound’s ability to form hydrogen-bonded dimers (as in 5-fluoro analogs ) makes it a candidate for supramolecular polymers. Layer group p symmetry observed in related crystals suggests utility in ordered thin-film materials .

Catalysis

Benzoxaboroles serve as Lewis acid catalysts in Diels-Alder reactions. Chloro-fluoro substitution could modulate catalytic activity by altering boron’s electrophilicity.

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